Propylmagnesium iodide
Description
Propylmagnesium iodide (C₃H₇MgI) is a Grignard reagent, a class of organomagnesium compounds pivotal in organic synthesis. It is synthesized by reacting propyl iodide (C₃H₇I) with magnesium metal in anhydrous ether under controlled conditions . This exothermic reaction produces a highly reactive nucleophile used to form carbon-carbon bonds, particularly in reactions with carbonyl compounds like aldehydes and ketones. For instance, in a documented procedure, this compound reacted with 2,3-dimethoxybenzaldehyde to yield 2,3-dihydroxybutyrophenone, a carbinol intermediate critical in pharmaceutical synthesis .
Grignard reagents like this compound are moisture-sensitive and pyrophoric, requiring handling under inert atmospheres. Their reactivity stems from the polarized magnesium-carbon bond, enabling nucleophilic attack on electrophilic substrates.
Properties
CAS No. |
10557-57-0 |
|---|---|
Molecular Formula |
C3H7IMg |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
magnesium;propane;iodide |
InChI |
InChI=1S/C3H7.HI.Mg/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
WSXQQSNWMUCPSF-UHFFFAOYSA-M |
Canonical SMILES |
CC[CH2-].[Mg+2].[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylmagnesium iodide is prepared by reacting propyl iodide with magnesium metal in an anhydrous solvent, typically diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
C3H7I+Mg→C3H7MgI
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is typically initiated by adding a small amount of iodine to activate the magnesium surface, which helps in the formation of the Grignard reagent.
Chemical Reactions Analysis
Types of Reactions
Propylmagnesium iodide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Reduction: Can reduce certain functional groups, such as nitriles, to amines.
Common Reagents and Conditions
Carbonyl Compounds: this compound reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Esters: Reacts with esters to form tertiary alcohols.
Epoxides: Opens epoxides to form alcohols.
Major Products
Alcohols: The primary products of reactions with carbonyl compounds.
Amines: Formed from the reduction of nitriles.
Hydrocarbons: Formed from reactions with alkyl halides.
Scientific Research Applications
Propylmagnesium iodide is used extensively in scientific research, particularly in organic chemistry. Its applications include:
Synthesis of Complex Molecules: Used in the formation of carbon-carbon bonds, which is essential in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Material Science: Used in the preparation of organometallic compounds that are precursors to various materials.
Biological Studies: Employed in the synthesis of biologically active molecules for research in medicinal chemistry.
Mechanism of Action
The mechanism of action of propylmagnesium iodide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium atom stabilizes the negative charge on the carbon, making it a strong nucleophile. The general mechanism can be summarized as follows:
Formation of the Grignard Reagent: The reaction of propyl iodide with magnesium forms this compound.
Nucleophilic Attack: The carbon atom in this compound attacks the electrophilic carbon in a carbonyl compound.
Formation of Alkoxide: The nucleophilic attack results in the formation of an alkoxide intermediate.
Protonation: The alkoxide is protonated to form the final alcohol product.
Comparison with Similar Compounds
Propyl Iodide (C₃H₇I)
Structural Relationship : Propyl iodide is the alkyl halide precursor to propylmagnesium iodide. While both contain a propyl group and iodide, the latter incorporates magnesium, drastically altering reactivity.
- Reactivity :
- Applications :
- Safety :
Magnesium Iodate (MgI₂)
Structural Contrast: Magnesium iodate is an inorganic salt lacking the organometallic bond critical to Grignard reactivity.
- Reactivity :
- MgI₂ is water-soluble and less reactive in organic contexts, primarily used in iodine supplementation or redox reactions.
- Applications: Limited industrial use noted; toxicological data are incomplete .
- Safety :
Potassium Iodide (KI)
Functional Contrast : A simple ionic compound with distinct applications.
- Reactivity :
- Stable in aqueous solutions, unlike moisture-sensitive Grignard reagents.
- Applications :
- Safety :
Data Table: Comparative Properties
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